4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It is also known by its English name: 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- The compound has a molecular weight of 192.24 g/mol.
- Its density is approximately 1.47 g/cm³ (predicted).
- The melting point ranges from 195 °C (decomposition) to 211-215 °C (decomposition).
- It has a predicted boiling point of 309.4 °C.
- The compound exhibits a refractive index of 1.762 .
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: C8H8N4S
.Preparation Methods
- One approach involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the desired compound .
- Industrial production methods may involve scaled-up versions of these synthetic routes.
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: can be synthesized using various methods.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would include derivatives of the 1,2,4-triazole scaffold.
Scientific Research Applications
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: finds applications in:
Mechanism of Action
- The compound likely exerts its effects through interactions with biological receptors, such as hydrogen bonding and dipole interactions .
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, the uniqueness of this compound lies in its 1,2,4-triazole scaffold.
- Researchers often compare it to related triazole derivatives to understand its distinct properties.
Properties
Molecular Formula |
C15H11N5O2S |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11N5O2S/c21-20(22)13-8-4-5-11(9-13)10-16-19-14(17-18-15(19)23)12-6-2-1-3-7-12/h1-10H,(H,18,23)/b16-10+ |
InChI Key |
AMMASIAPYUZIAZ-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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